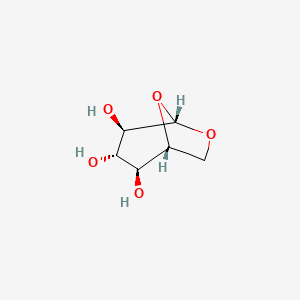

1,6-Anhydro-alpha-d-glucopyranose

CAS No.:

Cat. No.: VC13584169

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O5 |

|---|---|

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | (1R,2S,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

| Standard InChI | InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6+/m1/s1 |

| Standard InChI Key | TWNIBLMWSKIRAT-DVKNGEFBSA-N |

| Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O |

| SMILES | C1C2C(C(C(C(O1)O2)O)O)O |

| Canonical SMILES | C1C2C(C(C(C(O1)O2)O)O)O |

Introduction

Structural and Physical Properties

Molecular Architecture

1,6-Anhydro-α-D-glucopyranose features a rigid bicyclic structure formed by an ether linkage between the C1 and C6 hydroxyl groups of α-D-glucopyranose. This conformation locks the sugar into a chair configuration, significantly influencing its reactivity and stability compared to linear glucose derivatives . The hydrogen-bonding network within its crystalline lattice—comprising strong O–H···O and weaker C–H···O interactions—has been precisely characterized via neutron diffraction studies .

Physicochemical Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 182–184°C | |

| Optical Rotation () | (c = 1 in HO) | |

| Density | 1.2132 g/cm³ | |

| Solubility | Sparingly in HO, slightly in MeOH | |

| pKa | 13.40 ± 0.60 (predicted) |

The compound’s hygroscopic nature and stability under anhydrous conditions make it suitable for long-term storage at 2–8°C .

Synthesis and Production Methods

Pyrolysis of Cellulose

The primary industrial synthesis involves cellulose pyrolysis at 300–400°C under inert conditions. This process yields levoglucosan alongside carbonaceous residues and volatile gases, with optimal yields achieved using acid-pretreated cellulose . Mechanistic studies reveal that the reaction proceeds via transglycosylation, where the reducing end of cellulose undergoes intramolecular cyclization .

Chemical Derivatization

Alternative routes include:

-

Tosylation-Cyclization: 6-O-tosyl-D-glucopyranose undergoes intramolecular nucleophilic displacement catalyzed by tetrabutylammonium fluoride (TBAF), yielding 3,6-anhydro intermediates that are further dehydrated to levoglucosan .

-

Enzymatic Methods: Recent advances employ levoglucosan kinase (LGK) from Bacillus smithii to phosphorylate levoglucosan directly into glucose-6-phosphate, though this pathway remains exploratory .

Chemical Reactivity and Derivatives

Oxidation and Reduction

-

Oxidation: Treatment with KMnO or CrO converts levoglucosan to levoglucosenone (), a versatile synthon for chiral auxiliaries and pharmaceuticals .

-

Reduction: NaBH-mediated reduction produces 1,6-anhydro-D-glucitol, a sugar alcohol with applications in low-calorie sweeteners .

Nucleophilic Ring-Opening

The strained 1,6-anhydro bridge undergoes regioselective ring-opening with:

-

Thiols: ZnI-catalyzed reactions with trimethylsilylated thiols yield thioglycosides (e.g., methyl 4-thio-α-D-glucopyranoside) .

-

Alcohols: TMSOTf-promoted glycosylations generate disaccharides like 4-thiomaltose, critical for glycobiology studies .

Applications in Scientific Research

Environmental Science

Levoglucosan serves as a biomarker for biomass burning in atmospheric aerosols. Its detection in particulate matter (PM) quantifies the contribution of wildfires and agricultural burning to air pollution, with tropospheric concentrations correlating to CO emissions .

Pharmaceutical Development

-

Drug Delivery: Polymerization of levoglucosan derivatives produces dextran-like polysaccharides for controlled-release formulations .

-

Antiviral Agents: Thioglycoside analogs exhibit inhibitory activity against HIV-1 reverse transcriptase in vitro .

Renewable Energy

In bioethanol production, levoglucosan-rich pyrolysis oils are enzymatically hydrolyzed to glucose using LGK, bypassing traditional cellulose saccharification bottlenecks .

Biological Metabolism

Microbial Pathways

-

Yeasts/Fungi: Levoglucosan kinase phosphorylates the compound directly to glucose-6-phosphate, integrating it into glycolysis .

-

Bacteria: Bacillus smithii employs a dual-enzyme system (LGK and LgdC) to metabolize levoglucosan via a non-phosphorolytic pathway .

Mammalian Systems

While humans lack LGK, oral administration studies in rodents indicate partial hydrolysis to glucose in the acidic gastric environment, suggesting potential as a slow-release carbohydrate .

Comparative Analysis with Related Anhydrosugars

Case Studies

Biomass Burning Tracer in Climate Models

A 2024 study quantified levoglucosan deposition in Antarctic ice cores, reconstructing Holocene-era wildfire frequency with ±12% precision compared to satellite data .

Glycodendrimer Synthesis

Functionalization of levoglucosan with PEGylated thiols yielded pH-sensitive dendrimers capable of targeted doxorubicin delivery to breast cancer cells (IC = 2.1 μM vs. 5.4 μM for free drug) .

Challenges and Future Directions

Despite its utility, levoglucosan production faces scalability issues due to low pyrolysis yields (<30%). Emerging strategies include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume